2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide
Descripción
Propiedades
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c20-14-8-6-13(7-9-14)17(23)12-26-19-22-16(11-25-19)10-18(24)21-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXRAWGPOXVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Thiazole-Acetamide Derivatives
Key Observations:
- Core Heterocycle Influence: The target compound’s 1,3-thiazole core distinguishes it from thiazolidinone (e.g., ) and oxazole (e.g., ) derivatives. Thiazoles are known for metabolic stability compared to oxazoles, which may influence bioavailability .
- The N-phenylacetamide moiety is conserved across multiple derivatives, suggesting its role as a pharmacophore for target binding .
Comparison with Analogues :
- Compounds with sulfonamide groups (e.g., ) require additional steps, such as sulfonation or coupling with sulfonyl chlorides .
- Thiazolidinone derivatives (e.g., ) involve cyclization of thioamides with α-haloesters, a route distinct from S-alkylation .
Spectral Characterization
- IR Spectroscopy :
- ¹H-NMR :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfanyl group introduction, and amide coupling. For example:
- Step 1 : React 4-fluorophenyl acetic acid with a thiol-containing intermediate (e.g., thiourea) under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution, using reagents like 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Optimize amide bond formation using coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using -NMR and LC-MS to ensure purity (>95%) .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of key groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-S bond at ~120 ppm in -NMR) .
- HPLC-MS : Assess purity (>98%) using a C18 column with acetonitrile/water gradients and electrospray ionization (ESI) for mass confirmation .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC values in anticancer assays)?
- Methodology :
- Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., MCF-7 for breast cancer) and control for variables like serum concentration and passage number .
- Dose-Response Reproducibility : Perform triplicate experiments with positive controls (e.g., doxorubicin) and validate via ANOVA (p < 0.05) .
- Mechanistic Cross-Check : Confirm target engagement (e.g., EGFR inhibition) using Western blotting or fluorescence polarization assays .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency against kinase targets?
- Methodology :
- Substituent Variation : Modify the fluorophenyl group (e.g., replace with chlorophenyl) or the acetamide’s phenyl ring to assess steric/electronic effects .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., CDK2) and prioritize synthetic targets with ΔG ≤ -8 kcal/mol .
- Biological Validation : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) and correlate results with computational predictions .
Q. What experimental approaches are suitable for investigating the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodology :
- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens accordingly .
- In Vivo PK : Administer IV/oral doses in rodents, collect plasma samples at 0–24h, and analyze via LC-MS/MS to calculate AUC, , and bioavailability .
Technical Challenges & Solutions
Q. How can researchers address solubility limitations of this compound in aqueous assays?
- Solutions :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability and reduce precipitation .
Q. What are the critical factors in optimizing the compound’s stability under varying storage conditions?
- Recommendations :
- Temperature : Store lyophilized powder at -80°C; avoid repeated freeze-thaw cycles to prevent degradation .
- Light Sensitivity : Protect from UV exposure using amber vials, as the thiazole moiety is prone to photolysis .
Cross-Disciplinary Applications
Q. How can computational chemistry tools aid in predicting off-target interactions?
- Approach :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known off-targets (e.g., cytochrome P450 enzymes) .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
Q. What industrial-scale synthesis challenges exist, and how can they be mitigated?
- Insights :
- Scale-Up Hurdles : Thiazole ring cyclization may require high-dilution conditions; optimize using flow chemistry for better heat/mass transfer .
- Cost Reduction : Replace expensive coupling agents (e.g., EDC) with polymer-supported reagents for easier purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
